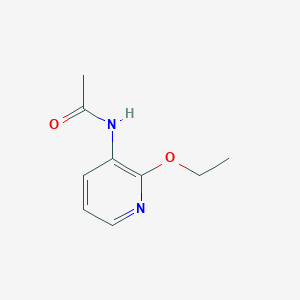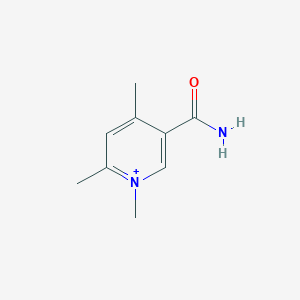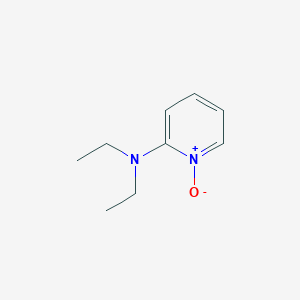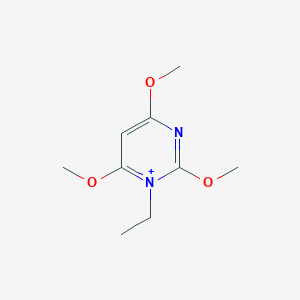
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as DMPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPT is a triazole derivative that has been synthesized through a multi-step process, which will be discussed in detail in This paper aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMPT.
作用機序
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
The compound interacts with its target, the bacterial RNAP, by inhibiting its activity . This inhibition disrupts the normal functioning of the RNAP, thereby modulating cellular processes and potentially reducing disease progression.
Biochemical Pathways
The compound’s mode of action affects the transcription process in bacteria, which is a critical part of the central dogma of molecular biology . By inhibiting RNAP, the compound disrupts the transcription of DNA into RNA, which can lead to a decrease in protein synthesis and affect various downstream cellular processes .
Pharmacokinetics
These processes can affect the compound’s bioavailability and efficacy .
Result of Action
The inhibition of RNAP by the compound can lead to various molecular and cellular effects. For instance, it has been shown to display potent antimicrobial activity against certain Gram-positive bacteria . In addition, it can induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in cancer cells.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s solubility in water can affect its bioavailability and efficacy. Furthermore, the compound’s stability can impact its long-term effectiveness.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. However, N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide also has some limitations, including its limited solubility in water and its potential to interfere with certain assays.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of new drugs based on N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide for the treatment of inflammatory and pain-related disorders. Another area of interest is the use of N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide as a feed additive for livestock to improve their growth and feed efficiency. Additionally, research on the synthesis of new materials using N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide as a building block could lead to the development of new materials with unique properties.
合成法
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a catalyst. The resulting intermediate is then subjected to further reactions, including the addition of a protecting group and the reduction of the nitro group to an amine. The final product is obtained through the removal of the protecting group.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs. In agriculture, N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been used as a feed additive for livestock to improve their growth and feed efficiency. In materials science, N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(20-21-22(12)13-7-5-4-6-8-13)18(23)19-15-10-9-14(24-2)11-16(15)25-3/h4-11H,1-3H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIMSSVMBWYTLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B514639.png)

![5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B514668.png)

![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B514676.png)


![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B514688.png)
![1-(2,5-Dichlorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B514691.png)




